3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile

Fluorine chemistry Structure-property relationships Medicinal chemistry

Researchers requiring the patent-defined 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy pharmacophore face limited commercial availability of this advanced intermediate. This compound solves the supply bottleneck for benzoylphenylurea insecticide SAR programs and CNS-penetrant library synthesis. - Enables direct installation of the activity-enabling side chain, preserving a documented 10-25-fold potency advantage over simpler fluoroalkoxy analogs. - Dual bromine/nitrile handles permit rapid, divergent library generation via cross-coupling and bioisostere chemistry. - Sourced at 98% purity with full analytical characterization; custom synthesis scales from milligrams to multi-grams with quoted lead times.

Molecular Formula C10H4BrF6NO2
Molecular Weight 364.04 g/mol
Cat. No. B12841942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
Molecular FormulaC10H4BrF6NO2
Molecular Weight364.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)OC(C(OC(F)(F)F)F)(F)F
InChIInChI=1S/C10H4BrF6NO2/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-3,8H
InChIKeyYDLVCLCDRVUUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile (CAS 1980085-98-0) is a polyfluorinated aromatic building block bearing a bromine atom, a nitrile group, and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain . With a molecular formula of C₁₀H₄BrF₆NO₂ and a molecular weight of 364.04 g·mol⁻¹, its predicted boiling point is 307.0 ± 42.0 °C and predicted density is 1.75 ± 0.1 g·cm⁻³ . Commercial availability from specialist suppliers in research-grade purity (typically 98 %) positions this compound as a non-commodity, custom-synthesis dependent intermediate for advanced medicinal, agrochemical, and materials-science programs.

Advantage Over Simpler Analogs


The 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy moiety introduces a unique combination of high fluorine density, conformational flexibility, and pronounced lipophilicity that is absent in the widely available mono-trifluoromethoxy analog (CAS 191602-89-8) or in non-fluorinated bromobenzonitriles . In insecticidal phenylurea chemotypes described in EP 0271923, the identical trifluoromethoxyethoxy fragment confers a >10-fold improvement in larval-growth inhibition relative to congeners bearing shorter fluoroalkoxy chains, because the extended perfluorinated segment simultaneously enhances target-site residence time and metabolic stability [1]. Substituting this compound with a simpler -OCF₃ or -OCH₂CF₃ analog would therefore forfeit the structure-dependent potency, selectivity, and pharmacokinetic durability that patent and literature evidence specifically associate with the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy substructure [1][2].

Quantitative Evidence vs. Closest Analogs


Fluorine Loading and Lipophilicity Gain

The target compound contains six fluorine atoms (F6) and a molecular weight of 364.04 g mol⁻¹, whereas the closest commercial analog 3-bromo-4-(trifluoromethoxy)benzonitrile (CAS 191602-89-8) bears only three fluorine atoms (F3) and has a molecular weight of 266.01 g mol⁻¹ . This 37 % increase in molecular weight and doubling of fluorine count translate into significantly higher lipophilicity (predicted LogP ≈ 4.1 vs. ~3.1 for the mono-OCF₃ analog) and greater metabolic inertness of the perfluorinated chain .

Fluorine chemistry Structure-property relationships Medicinal chemistry

Insecticidal Activity Advantage

In the benzoylphenylurea insecticide class exemplified by EP 0271923, the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy substituent is essential for high larvicidal potency. Compounds bearing this group exhibit an LC₅₀ of 0.02 ppm against Spodoptera littoralis larvae, whereas analogous ureas carrying a simple -OCF₃ or -OCH₂CF₃ group show LC₅₀ values of 0.25–0.50 ppm under the same diet-incorporation assay [1]. The >10-fold gain in potency is attributed to enhanced cuticular penetration and reduced oxidative metabolism conferred by the extended perfluoroalkoxy segment [1].

Agrochemical Insect growth regulator Structure-activity relationship

Dual-Handle Synthetic Utility

The simultaneous presence of a bromine atom (suitable for Suzuki, Buchwald-Hartwig, or Sonogashira couplings) and a nitrile group (convertible to tetrazoles, amines, or amidoximes) makes this compound a rare dual-handle scaffold. In contrast, the mono-trifluoromethoxy analog 3-bromo-4-(trifluoromethoxy)benzonitrile offers only the bromine handle, as the OCF₃ group is generally inert under standard coupling conditions . The additional fluoroalkyl ether chain in the target compound does not interfere with typical Pd-catalyzed reactions, allowing sequential, chemoselective elaboration that is not possible with simpler benzonitrile building blocks .

Late-stage functionalization Cross-coupling Click chemistry

Predicted ADME and CNS Drug Likeness

The target compound displays a calculated LogP of 4.12 and three hydrogen-bond acceptor sites (TPSA 42.25 Ų), whereas the mono-OCF₃ analog has a predicted LogP of ~3.1 and two H-bond acceptors . The elevated LogP falls within the optimal range for CNS drug candidates (3–5) and oral agrochemical actives, while the additional H-bond acceptor can modulate solubility and off-target binding [1]. Although these are in silico predictions, they provide a quantitative rationale for selecting the compound over less lipophilic analogs when CNS penetration or foliar uptake is required.

Drug design Lipophilicity Physicochemical profiling

Purity Benchmark vs. Custom Synthesis

Commercial material is supplied at 98 % purity (HPLC), whereas analogous bromo-fluoroalkoxy-benzonitriles obtained via custom synthesis often report 95 % purity due to the difficulty of removing structurally similar by-products . The 3-percentage-point purity advantage reduces the burden of additional chromatographic purification before use in sensitive transition-metal-catalyzed reactions, where halide impurities can poison catalysts.

Quality control Building block purity Medicinal chemistry supply

Highest-Impact Application Scenarios


Insecticidal Benzoylphenylurea Leads

The patent-defined trifluoromethoxyethoxy chain constitutes the activity-enabling pharmacophore of the benzoylphenylurea class (LC₅₀ 0.02 ppm vs. 0.25–0.50 ppm for shorter fluoroalkoxy analogs [1]). Using the title compound as the starting aryl bromide allows direct installation of the urea moiety via a two-step sequence without de-novo construction of the perfluorinated side chain, thereby preserving the 10–25-fold potency advantage documented in EP 0271923 and accelerating structure-activity relationship studies on the benzoyl portion.

Fragment-Based Library Diversification

The dual-handle architecture – a bromine atom for cross-coupling and a nitrile group for bioisosteric conversion to tetrazole or oxadiazolone – permits rapid generation of compound libraries with systematically varied vectors. The high fluorine content (6 F atoms, LogP ≈ 4.1) places initial hits within the favorable lipophilicity window for CNS penetration , while the TPSA of 42.25 Ų predicts acceptable blood-brain barrier permeability. This scenario is specifically enabled by the combination of handles and fluorine load that simpler -OCF₃ analogs cannot provide.

19F-MRI and PET Probe Development

The six chemically non-equivalent fluorine environments in the trifluoromethoxyethoxy chain offer a unique magnetic resonance signature that can be exploited for 19F-MRI imaging-agent design . Coupling the bromine handle to a targeting vector while retaining the nitrile group for further functionalization provides a modular platform for multimodal imaging probes. The >98 % purity specification reduces the risk of background signal from paramagnetic impurities, a critical quality attribute for imaging applications.

Eco-Friendlier Agrochemical Design

The extended perfluoroalkyl chain provides the insecticidal potency and cuticular penetration required for effective crop protection [1], while the nitrile group offers a metabolic soft spot for eventual environmental degradation – a design feature increasingly mandated by regulatory frameworks. This built-in balance between potency and degradability differentiates the compound from fully perfluorinated building blocks that raise concerns about persistent organic pollutants, making it a strategically preferred intermediate for next-generation eco-toxicologically acceptable insecticides.

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